molecular formula C15H14ClN3O2S B5521524 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide

4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B5521524
M. Wt: 335.8 g/mol
InChI Key: UWCOPRZCOYAACD-UHFFFAOYSA-N
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Description

4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0495256 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Fate of Imazosulfuron

Imazosulfuron, a compound with a structural motif similar to 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide, has been investigated for its degradation in soil under both aerobic and anaerobic conditions. The study reveals insights into the environmental fate of such chemicals, highlighting the importance of understanding their degradation pathways for environmental safety and sustainability (Morrica et al., 2001).

Antibacterial Activity of Thioether Derivatives

Research into 1,3,4-oxadiazole thioether derivatives containing structurally related motifs demonstrates their significant antibacterial activities against Xanthomonas oryzae pv. oryzae. This study underscores the potential of such compounds in developing new antibacterial agents, contributing to the ongoing battle against bacterial resistance (Song et al., 2017).

Synthesis and Applications in Herbicide Development

The synthesis of sulfonylurea herbicides, including imazosulfuron and its derivatives, showcases the utility of related chemical frameworks in agricultural science. This research not only highlights the methodologies for synthesizing these compounds but also points to their application in controlling unwanted vegetation in various agricultural settings, emphasizing their role in improving crop yield and food security (Gui-zhe, 2015).

Safety and Hazards

The safety and hazards associated with imidazo[1,2-a]pyridines would depend on their specific structure and use. For example, 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is labeled with the GHS05 pictogram, indicating that it can cause serious eye damage .

Future Directions

The future directions for research on imidazo[1,2-a]pyridines could include the development of new synthetic methods, the exploration of their biological activities, and their application in various fields such as medical chemistry, biochemistry, and fluorescent imaging .

Properties

IUPAC Name

4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-18(2)22(20,21)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCOPRZCOYAACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.